molecular formula C15H10N2O B14554882 7H-Pyrido[2,3-c]carbazol-10-ol CAS No. 62099-78-9

7H-Pyrido[2,3-c]carbazol-10-ol

Cat. No.: B14554882
CAS No.: 62099-78-9
M. Wt: 234.25 g/mol
InChI Key: GWEMSVSREMXXIK-UHFFFAOYSA-N
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Description

7H-Pyrido[2,3-c]carbazol-10-ol is a heterocyclic aromatic compound with the molecular formula C15H10N2O It is characterized by a tricyclic structure that includes a pyridine ring fused to a carbazole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrido[2,3-c]carbazol-10-ol typically involves the Fischer-indole ring closure followed by dehydrogenation of quinolylhydrazone derivatives of cyclohexanone. The cyclization of N-substituted-1,2,3,4-tetrahydro-quinolylhydrazone of cyclohexanone, followed by hydrolysis and dehydrogenation, results in the formation of the desired pyridocarbazole structure .

Industrial Production Methods

the general approach involves the use of high-temperature and low-pressure conditions to facilitate the cyclization and dehydrogenation reactions required for its synthesis .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrido[2,3-c]carbazol-10-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to tetrahydropyridocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydropyridocarbazole derivatives.

    Substitution: Various substituted pyridocarbazole derivatives depending on the functional groups introduced.

Scientific Research Applications

7H-Pyrido[2,3-c]carbazol-10-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Pyrido[2,3-c]carbazol-10-ol involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. Additionally, the compound may interact with various molecular targets and pathways, including kinase inhibition and interaction with the p53 transcription factor .

Comparison with Similar Compounds

Similar Compounds

    Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure but lacking the pyridine ring.

    Ellipticine: A related pyridocarbazole known for its potent anticancer properties.

Uniqueness

7H-Pyrido[2,3-c]carbazol-10-ol is unique due to its specific tricyclic structure that includes both a pyridine and a carbazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62099-78-9

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

7H-pyrido[2,3-c]carbazol-10-ol

InChI

InChI=1S/C15H10N2O/c18-9-3-4-13-11(8-9)15-10-2-1-7-16-12(10)5-6-14(15)17-13/h1-8,17-18H

InChI Key

GWEMSVSREMXXIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C(N3)C=CC(=C4)O)N=C1

Origin of Product

United States

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